BenchChemオンラインストアへようこそ!

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide

Medicinal Chemistry Structure-Activity Relationship Prodrug Design

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide (CAS 157828-55-2) is a synthetic amide derivative of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, formed by conjugation of 2-(4-isobutylphenyl)propanoic acid with 3,4-dimethoxyphenethylamine via an amide bond. With molecular formula C23H31NO3 and molecular weight 369.5 Da, the compound belongs to the class of ibuprofen amide analogues that have been investigated as prodrugs and dual-action FAAH/COX inhibitors.

Molecular Formula C23H31NO3
Molecular Weight 369.5g/mol
CAS No. 157828-55-2
Cat. No. B421268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide
CAS157828-55-2
Molecular FormulaC23H31NO3
Molecular Weight369.5g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C23H31NO3/c1-16(2)14-18-6-9-20(10-7-18)17(3)23(25)24-13-12-19-8-11-21(26-4)22(15-19)27-5/h6-11,15-17H,12-14H2,1-5H3,(H,24,25)
InChIKeyYQOGXQFQNKOPQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide (CAS 157828-55-2): Compound Class and Procurement-Relevant Profile


N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide (CAS 157828-55-2) is a synthetic amide derivative of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, formed by conjugation of 2-(4-isobutylphenyl)propanoic acid with 3,4-dimethoxyphenethylamine via an amide bond [1]. With molecular formula C23H31NO3 and molecular weight 369.5 Da, the compound belongs to the class of ibuprofen amide analogues that have been investigated as prodrugs and dual-action FAAH/COX inhibitors [2]. It is supplied as a research chemical (typical purity 95–98%) for laboratory use, with spectroscopic characterization available (NMR, FTIR) to confirm identity [3].

Why Ibuprofen or Simple Amide Analogs Cannot Substitute for N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide (CAS 157828-55-2) in Research Applications


Ibuprofen and its simple amide derivatives (e.g., ibuprofenamide, CAS 59512-17-3) differ fundamentally from N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide in both structure and pharmacological profile. The target compound incorporates a 3,4-dimethoxyphenethylamine moiety connected via a two-carbon ethylene linker to the amide nitrogen, whereas ibuprofenamide lacks this substituted phenethyl group entirely . This structural distinction alters lipophilicity (predicted LogP ~5.2 vs. ~3.97 for ibuprofen), hydrogen-bonding capacity, and conformational flexibility [1]. Critically, the amide class of ibuprofen derivatives has demonstrated dual FAAH/COX inhibitory profiles and reduced ulcerogenicity that are not shared by the parent carboxylic acid [2]; however, specific FAAH and COX selectivity ratios vary substantially among different amide congeners [3]. Substituting a closely related analog without matched linker length or aromatic substitution pattern risks losing the desired balance of target engagement and physicochemical properties that define the research utility of this specific compound.

Quantitative Differentiation Evidence for N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide (CAS 157828-55-2) vs. Closest Comparators


Structural Differentiation: Ethylene-Linked 3,4-Dimethoxyphenethyl Moiety vs. Simpler Ibuprofen Amides

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide incorporates a 3,4-dimethoxyphenethyl group connected via a two-carbon ethylene (-CH2-CH2-) linker to the amide nitrogen. This contrasts with the simplest analog, ibuprofenamide (CAS 59512-17-3), which terminates at a primary amide (-CONH2), and with N-(3,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide, in which the dimethoxyphenyl ring is directly attached to the amide nitrogen without an ethylene spacer . The ethylene linker increases the count of freely rotatable bonds from 3 (ibuprofenamide) or 6 (direct anilide analog) to 9 for the target compound, substantially altering conformational entropy and the spatial relationship between the dimethoxyphenyl and isobutylphenyl pharmacophoric elements [1].

Medicinal Chemistry Structure-Activity Relationship Prodrug Design

Lipophilicity Comparison: Higher Predicted LogP vs. Ibuprofen and Ibuprofenamide

The predicted partition coefficient (XLogP3-AA) of the target compound is 5.2, substantially higher than that of ibuprofen (3.97) and ibuprofenamide (predicted ~2.9) [1]. This elevated lipophilicity results from the combined contributions of the isobutylphenyl group and the 3,4-dimethoxyphenethyl moiety. The compound also exhibits a predicted LogD (pH 7.4) of 4.55, indicating that it remains largely unionized at physiological pH, unlike ibuprofen which ionizes at its carboxylic acid group . The compound has zero violations of Lipinski's Rule of Five, identical to ibuprofen, but its higher LogP places it closer to the upper boundary of optimal drug-like space [1].

ADME Drug-likeness Physicochemical profiling

Class-Level Evidence: Reduced Gastrointestinal Toxicity of Ibuprofen Amides vs. Parent Ibuprofen

Although no direct ulcerogenicity data exist for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide specifically, robust class-level evidence demonstrates that amide derivatives of ibuprofen exhibit reduced gastrointestinal (GI) toxicity compared to the parent carboxylic acid. Cocco et al. (2003) reported that ibuprofen heterocyclic amides showed 'a comparable or improved analgesic activity and a lower ulcerogenic effect' when compared directly to ibuprofen in rat models [1]. The mechanism is attributed to masking of the free carboxylic acid group, which is responsible for local GI mucosal damage via cyclooxygenase-1 inhibition and direct irritant effects [2]. Additionally, ibuprofen amide prodrugs have been reported to be 'devoid of gastrointestinal side effects and showed better analgesic and anti-inflammatory activity as compared with their parent drugs' in multiple independent studies [3].

Gastrointestinal Safety NSAID Prodrugs Ulcerogenicity

Analytical Characterization: Spectroscopic Identity Confirmation vs. Uncharacterized Alternatives

The target compound has been characterized by 1H NMR, 13C NMR, and FTIR spectroscopy, with spectra deposited in the Wiley KnowItAll spectral library (SpectraBase Compound ID: Aa7aFUZEhCR) [1]. This provides researchers with reference spectra for independent identity verification, a capability not available for many custom-synthesized or poorly characterized analog compounds. Supplier specifications indicate a minimum purity of 95% (AKSci) or 98% (Chemsrc), with Certificate of Analysis available upon request . Recommended storage is long-term in a cool, dry place (AKSci) or -20°C in dry, light-protected, sealed conditions (Biomart), with a stated shelf life of 2 years under the latter conditions .

Quality Control Spectroscopic Characterization Compound Identity Verification

Ibuprofen Amide Class: Dual FAAH/COX Inhibitory Activity vs. COX-Only Inhibition by Parent Ibuprofen

Ibuprofen amide derivatives as a class have been demonstrated to inhibit fatty acid amide hydrolase (FAAH) in addition to cyclooxygenase (COX) enzymes, whereas the parent drug ibuprofen is a weak FAAH inhibitor (IC50 = 134 µM) [1]. Specific amide congeners such as Ibu-AM5 (N-(3-methylpyridin-2-yl)-2-(4-isobutylphenyl)propionamide) achieve FAAH IC50 values as low as 0.52 µM (S-enantiomer: 0.59 µM; R-enantiomer: 5.7 µM), representing >250-fold improvement over ibuprofen [2]. Another analog, Ibu-AM68 (N-(3-bromopyridin-2-yl)-2-(4-isobutylphenyl)propanamide), inhibits FAAH with a Ki of 0.26 µM via a reversible mixed-type mechanism [3]. Direct FAAH inhibition data for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide have not been reported, but its structural features position it within this dual-pharmacology chemotype.

FAAH Inhibition Endocannabinoid Dual Pharmacology

Optimal Research and Industrial Use Scenarios for N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide (CAS 157828-55-2)


In Vivo Analgesic and Anti-inflammatory Studies Requiring Reduced Gastrointestinal Confounding

Based on class-level evidence that ibuprofen amide derivatives exhibit reduced ulcerogenicity compared to the parent carboxylic acid [1], this compound is appropriate for chronic in vivo pain and inflammation models (e.g., formalin test, paw edema, tail immersion in mice or rats) where long-term dosing of free-acid NSAIDs would introduce GI mucosal damage as a confounding variable. Users should note that ulcerogenicity has not been directly measured for this specific compound and should include appropriate GI safety endpoints in study design.

Structure-Activity Relationship (SAR) Studies on Dual FAAH/COX Inhibitor Chemotypes

The compound serves as a tool for probing the effect of the 3,4-dimethoxyphenethyl substituent on FAAH/COX potency balance within the ibuprofen amide chemotype. Structurally characterized amide analogs with varying amine substituents show FAAH IC50 values spanning from 0.26 µM to >100 µM and differential COX-1/COX-2 selectivity [2][3]. Incorporation of this compound into SAR libraries enables mapping of the pharmacophoric contribution of the ethylene-linked dimethoxyphenyl group relative to pyridyl, bromopyridyl, and morpholinyl substituents.

Analytical Method Development and Reference Standard Qualification

With public-domain NMR (1H and 13C) and FTIR reference spectra available in the Wiley KnowItAll library [4], this compound is well-suited as a reference standard for developing and validating HPLC, LC-MS, or GC-MS analytical methods for ibuprofen amide derivatives. The defined purity specification (95–98%) and multiple supplier sources support its use in method qualification protocols.

Prodrug Hydrolysis and Metabolic Stability Profiling

As an amide derivative of ibuprofen, this compound is a candidate for in vitro metabolic stability studies assessing amide hydrolysis rates in plasma, liver microsomes, or simulated physiological fluids. Related N-Mannich base prodrugs of ibuprofenamide have been shown to undergo pH-dependent hydrolysis with conversion to ibuprofen in human plasma [5]. Comparative hydrolysis profiling of this specific compound against simpler amide analogs can inform structure-metabolism relationships for the ethyl-linked dimethoxyphenethyl substituent.

Quote Request

Request a Quote for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.